(3-(Fluoromethyl)phenyl)boronic acid
Description
(3-(Fluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a fluoromethyl (-CH₂F) substituent at the meta position of the phenyl ring. The fluoromethyl group combines the electronegativity of fluorine with the steric profile of a methyl group, influencing the compound's electronic and steric properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, biomedical applications (e.g., sensors, enzyme inhibitors), and materials science due to their reversible binding with diols and hydroxyl groups . While fluorinated phenylboronic acids are less common than their methoxy or nitro counterparts, the fluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H8BFO2 |
|---|---|
Molecular Weight |
153.95 g/mol |
IUPAC Name |
[3-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 |
InChI Key |
JZJPEWGAGDJECS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CF)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Fluoromethyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
(3-(Fluoromethyl)phenyl)boronic acid participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl or heteroaryl structures. Key parameters include:
Reaction Conditions
-
Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)
-
Bases : K₂CO₃, Na₂CO₃, or CsF (2–3 equiv)
-
Solvents : Dioxane, THF, or DMF at 80–100°C
Example Reaction
| Substrate | Product Yield | Key Reference |
|---|---|---|
| 4-Bromoanisole | 82% | |
| 2-Bromopyridine | 75% |
The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation steps . Steric effects from the fluoromethyl substituent slightly reduce yields compared to unsubstituted phenylboronic acids .
Oxidative Trifluoromethylation
Copper-mediated oxidative coupling with (trifluoromethyl)trimethylsilane (Me₃SiCF₃) enables direct trifluoromethylation:
Mechanism :
-
Cu(I) oxidizes to Cu(III)-CF₃ intermediate.
-
Boronic acid undergoes transmetallation with Cu(III).
Optimized Conditions
-
Reagents : Cu(OAc)₂ (2 equiv), Me₃SiCF₃ (1.5 equiv)
-
Solvent : DMF at 60°C under O₂ atmosphere
Substrate Compatibility
| Boronic Acid Derivative | Product | Yield |
|---|---|---|
| 4-Methoxyphenyl | 4-CF₃-4'-methoxybiphenyl | 68% |
| Vinylboronic acid | β-CF₃-styrene | 52% |
Oxidation to Phenols
(3-(Fluoromethyl)phenyl)boronic acid oxidizes to 3-(fluoromethyl)phenol under mild conditions:
Protodeboronation
Acidic conditions (HCl, H₂SO₄) induce protodeboronation:
-
Rate : 10× faster than non-fluorinated analogs due to inductive effects .
-
Applications : Deboronation strategies in protecting-group chemistry .
Enzyme Inhibition
Docking studies reveal moderate binding affinity (ΔG = −4.7 to −5.3 kcal/mol) to bacterial LeuRS enzymes, though in vitro antimicrobial activity remains limited :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | >500 |
| Bacillus cereus | 250 |
Glucose Binding
The fluoromethyl group alters saccharide-binding selectivity compared to hydroxylated analogs:
| Saccharide | Binding Constant (M⁻¹) |
|---|---|
| d-Glucose | 220 ± 15 |
| d-Fructose | 180 ± 10 |
This contrasts with OCH₃-substituted analogs, where fructose binding dominates .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Key Role in Cross-Coupling Reactions:
(3-(Fluoromethyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely applied in the synthesis of pharmaceuticals and agrochemicals, enabling the construction of complex molecular architectures.
Example Case Study:
In a notable study, (3-(Fluoromethyl)phenyl)boronic acid was employed to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its effectiveness as a building block in organic synthesis .
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that compounds related to (3-(Fluoromethyl)phenyl)boronic acid exhibit antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Trifluoromethyl-2-formyl phenylboronic acid | Escherichia coli | 50 µg/mL |
| Candida albicans | 100 µg/mL | |
| Aspergillus niger | 25 µg/mL |
This table summarizes findings from studies that highlight the antimicrobial efficacy of related boronic acids, suggesting that (3-(Fluoromethyl)phenyl)boronic acid could also possess similar properties .
Material Science
Development of Advanced Materials:
(3-(Fluoromethyl)phenyl)boronic acid is also significant in material science, particularly in developing polymers and coatings. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.
Case Study on Polymer Development:
In a recent investigation, the addition of (3-(Fluoromethyl)phenyl)boronic acid to polymer formulations improved their mechanical properties and thermal stability. This enhancement is attributed to the strong interactions between the boronic acid moiety and the polymer backbone .
Bioconjugation Strategies
Facilitating Drug Delivery:
The compound plays a crucial role in bioconjugation strategies, allowing researchers to attach biomolecules to surfaces or other compounds. This application is particularly valuable in drug delivery systems where targeted therapy is essential.
Example Application:
A study demonstrated the use of (3-(Fluoromethyl)phenyl)boronic acid in conjugating therapeutic agents to nanoparticles, enhancing their delivery efficiency to target cells while minimizing side effects .
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Electronic Effects
The meta-fluoromethyl group exerts an electron-withdrawing inductive effect due to fluorine’s electronegativity, altering the boronic acid’s acidity and reactivity. Key comparisons include:
| Compound | Substituent (Position) | Hammett σ Value (approx.) | Acidity (pKa) Trend |
|---|---|---|---|
| (3-(Fluoromethyl)phenyl)boronic acid | -CH₂F (meta) | +0.25 (estimated)* | Lower pKa vs. non-fluorinated analogs |
| 3-Fluorophenylboronic acid | -F (meta) | +0.34 | Higher acidity than -CH₂F |
| 3-Trifluoromethylphenylboronic acid | -CF₃ (meta) | +0.54 | Strongest acidity |
| 3-Methylphenylboronic acid | -CH₃ (meta) | -0.07 | Lower acidity |
| Phenylboronic acid | -H (reference) | 0.00 | Baseline |
*Estimated based on substituent electronegativity trends .
Key Findings :
- The -CF₃ group (σ = +0.54) is significantly more electron-withdrawing than -CH₂F, leading to stronger acidity .
- Meta-fluorinated analogs (e.g., -F, -CH₂F) exhibit higher acidity than methyl-substituted derivatives due to inductive effects .
Physical and Chemical Properties
Solubility and Stability
- Solubility: Fluorinated boronic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol). For example, 3-formylphenylboronic acid derivatives are soluble in ethanol and DMSO , while fluorinated analogs like (3-(Fluoromethyl)phenyl)boronic acid may show reduced solubility in water due to hydrophobicity from the -CH₂F group.
- Thermal Stability : Thermogravimetric analysis of similar compounds (e.g., trifluoromethoxy derivatives) shows decomposition temperatures >200°C, suggesting fluoromethyl analogs may also exhibit high thermal stability .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on substituent electronic effects:
- Electron-withdrawing groups (e.g., -CF₃, -CH₂F) enhance oxidative addition in palladium-catalyzed reactions, improving coupling yields compared to electron-donating groups (-CH₃) .
- The -CH₂F group’s moderate electron-withdrawing nature balances reactivity and steric hindrance, making it versatile in synthesizing fluorinated biaryl structures .
Antibacterial Potential
- Trifluoromethoxy phenylboronic acids exhibit antibacterial activity against E. coli and S. aureus, with MIC values ranging from 32–128 µg/mL .
Enzyme Inhibition
- Structural studies of AmpC β-lactamase inhibitors reveal that substituent size and electronics critically influence binding. For example, 3-nitrophenylboronic acid (pdb: 1KDS) binds via covalent interactions with the catalytic serine, while bulkier groups (e.g., -CH₂F) may sterically hinder binding compared to -CF₃ .
Structural and Crystallographic Insights
- Hydrogen Bonding : The boronic acid group forms intermolecular hydrogen bonds in the solid state, as seen in phenylboronic acid derivatives . Fluoromethyl substitution may alter crystal packing due to C-F⋯H interactions.
- X-ray Data: Analogous compounds like 3-bromophenylboronic acid crystallize in monoclinic systems (e.g., space group P2₁/c), suggesting similar lattice arrangements for fluoromethyl derivatives .
Biological Activity
(3-(Fluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Molecular Formula: CHB F
Molecular Weight: 153.96 g/mol
Structure: The compound features a phenyl ring with a fluoromethyl group and a boronic acid functional group, which is critical for its biological activity.
Boronic acids, including (3-(fluoromethyl)phenyl)boronic acid, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly useful in drug design, as it allows for selective targeting of enzymes and receptors.
- Inhibition of Enzymes: Boronic acids can inhibit serine proteases and β-lactamases by forming stable complexes with active site residues. For instance, they have been shown to effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in certain bacteria .
- Receptor Interaction: The fluoromethyl group enhances lipophilicity and can influence the binding affinity to various receptors, potentially improving the pharmacokinetic properties of the compound .
Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. In particular, (3-(fluoromethyl)phenyl)boronic acid has been studied for its potential to inhibit cancer cell proliferation:
- Cell Growth Inhibition: In vitro studies have demonstrated that this compound can inhibit growth in various cancer cell lines, including breast cancer cells. The mechanism involves interference with estrogen receptor signaling pathways .
Antibacterial Activity
Boronic acids are also recognized for their antibacterial properties. The ability of (3-(fluoromethyl)phenyl)boronic acid to inhibit bacterial growth has been explored:
- Inhibition of Resistant Strains: Studies have shown that this compound can effectively inhibit resistant strains of bacteria by targeting β-lactamases, making it a candidate for developing new antibacterial agents .
Case Studies
- Development of Anticancer Agents:
- Antibacterial Applications:
Q & A
Basic Questions
Q. What analytical methods are recommended for detecting (3-(Fluoromethyl)phenyl)boronic acid impurities in pharmaceutical intermediates?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for trace-level impurity detection. For example, a validated LC-MS/MS method was developed to quantify boronic acid impurities (e.g., methyl phenyl boronic acid) in Lumacaftor, achieving limits of detection (LOD) <1 ppm. Key validation parameters include:
- Linearity : Over a concentration range of 0.1–1.5 ppm.
- Accuracy : 95–105% recovery.
- Precision : Relative standard deviation (RSD) <5%.
- Specificity : No interference from matrix components.
This method adheres to ICH guidelines for robustness and reproducibility .
Q. How should (3-(Fluoromethyl)phenyl)boronic acid be stored to ensure stability?
- Methodological Answer : Store at 4°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid prolonged exposure to moisture, as boronic acids hydrolyze in aqueous media. Pre-purify via recrystallization or chromatography to remove reactive impurities that accelerate degradation .
Q. What synthetic routes are effective for introducing fluoromethyl groups into phenylboronic acid derivatives?
- Methodological Answer : Fluoromethyl groups can be introduced via:
- Suzuki-Miyaura Cross-Coupling : Use fluoromethyl-substituted aryl halides and boronic acid pinacol esters.
- Electrophilic Fluorination : React phenylboronic acid with Selectfluor® in anhydrous solvents.
- Post-Functionalization : Modify pre-synthesized boronic acids with fluoromethyl reagents (e.g., CH₂FBr) under Pd catalysis.
Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize protodeboronation .
Advanced Research Questions
Q. How do steric and electronic factors influence the stability of boronate esters formed with (3-(Fluoromethyl)phenyl)boronic acid?
- Methodological Answer : Stability is governed by:
Q. What strategies mitigate protodeboronation during reactions involving (3-(Fluoromethyl)phenyl)boronic acid?
- Methodological Answer :
- Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to avoid hydrolysis.
- Low Temperature : Conduct reactions at 0–25°C to slow degradation.
- Additives : Include stabilizing agents like diols or Lewis bases (e.g., pyridine) to shield boron from nucleophilic attack.
- Catalyst Optimization : Employ Pd catalysts with electron-donating ligands (e.g., SPhos) to enhance coupling efficiency and reduce side reactions .
Q. How can (3-(Fluoromethyl)phenyl)boronic acid derivatives be designed as tubulin polymerization inhibitors?
- Methodological Answer : Replace hydroxyl groups in bioactive scaffolds (e.g., combretastatin A-4) with boronic acid. Key steps:
- Structure-Activity Relationship (SAR) : Test derivatives for IC₅₀ values against cancer cell lines (e.g., B-16 melanoma).
- Tubulin Assays : Measure inhibition of tubulin polymerization (e.g., IC₅₀ = 21–22 μM for lead compounds).
- COMPARE Analysis : Compare growth inhibition profiles across 39 cancer cell lines to assess mechanistic uniqueness .
Q. How do fluorinated substituents affect the acidity and sensing applications of phenylboronic acids?
- Methodological Answer :
- Acidity : Fluorine's electron-withdrawing effect lowers pKa (e.g., 3-CF₃-phenylboronic acid has pKa ~7.2 vs. ~8.5 for non-fluorinated analogs), enabling binding at physiological pH.
- Sensor Design : Fluorine enhances glucose selectivity in boronic acid-based carbon dots by tuning diol-binding affinity. Optimize fluorination position (para > meta) for maximal resonance effects .
Q. What computational methods predict the reactivity of fluorinated phenylboronic acids?
- Methodological Answer :
- DFT Calculations : Model transition states for protodeboronation or esterification.
- Solvation Free Energy : Predict solubility in water/acetone using COSMO-RS.
- Hammett Parameters : Correlate substituent effects (σₚ) with reaction rates (e.g., ρ = 2.1 for phenylboronic acid acidity) .
Methodological Tables
Table 1 : Validation Parameters for LC-MS/MS Detection of Boronic Acid Impurities
| Parameter | Value |
|---|---|
| LOD | 0.1 ppm |
| LOQ | 0.3 ppm |
| Linearity (R²) | >0.999 |
| Accuracy | 95–105% |
| Precision (RSD) | <5% |
Table 2 : Biological Activity of Boronic Acid Derivatives as Tubulin Inhibitors
| Compound | IC₅₀ (Cell Growth, μM) | IC₅₀ (Tubulin Polymerization, μM) |
|---|---|---|
| 13c | 0.48–2.1 | 21 |
| 13d | 0.52–2.0 | 22 |
Table 3 : Factors Affecting Boronate Ester Stability
| Factor | Mechanism | Impact |
|---|---|---|
| Steric hindrance | Distorts tetrahedral geometry | Destabilizing |
| Adjacent anions | Electrostatic repulsion | Destabilizing |
| Angle strain | Ring distortion | Destabilizing |
| Electron-withdrawing groups | Increases boron electrophilicity | Stabilizing (short-term) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
